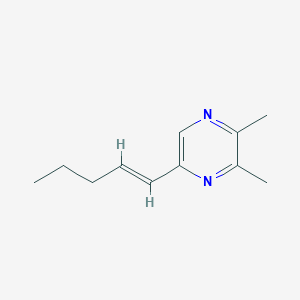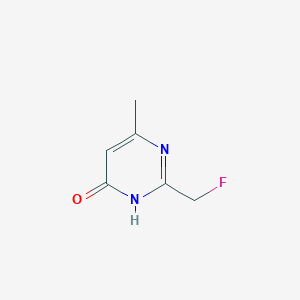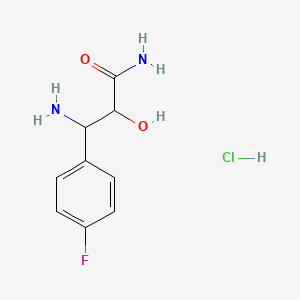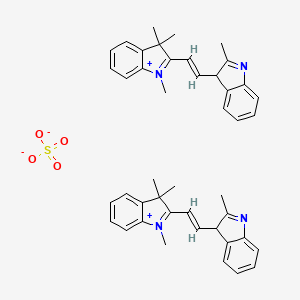![molecular formula C10H8N2O3S B13093164 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)
1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone is a heterocyclic compound featuring a benzothiophene core substituted with amino and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone typically involves multi-step organic reactions. One common method starts with the nitration of benzo[b]thiophene to introduce the nitro group. This is followed by amination to introduce the amino group. The final step involves the acylation of the amino-nitrobenzo[b]thiophene derivative to form the ethanone moiety.
Example Synthetic Route:
Nitration: Benzo[b]thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzo[b]thiophene.
Amination: The nitro compound is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The amino-nitrobenzo[b]thiophene is acylated using acetyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential.
化学反応の分析
Types of Reactions
1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like thionyl chloride or bromine for halogenation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and amino groups on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
- 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)methanone
- 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)propanone
- 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)butanone
Comparison
Compared to its analogs, 1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone may exhibit unique properties due to the specific positioning of the ethanone group. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC名 |
1-(3-amino-5-nitro-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C10H8N2O3S/c1-5(13)10-9(11)7-4-6(12(14)15)2-3-8(7)16-10/h2-4H,11H2,1H3 |
InChIキー |
GWTCYFJWCNKXBE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13093082.png)

![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)

![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)






![Methyl3-isobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13093170.png)

![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)
